molecular formula C19H23NO3S B14531908 1-[2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl]-4-(thiophen-2-yl)piperidin-4-ol CAS No. 62590-33-4

1-[2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl]-4-(thiophen-2-yl)piperidin-4-ol

Cat. No.: B14531908
CAS No.: 62590-33-4
M. Wt: 345.5 g/mol
InChI Key: HYJGMYACTNVJTR-UHFFFAOYSA-N
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Description

1-[2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl]-4-(thiophen-2-yl)piperidin-4-ol is a complex organic compound that features a unique combination of a benzodioxin ring, a thiophene ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl]-4-(thiophen-2-yl)piperidin-4-ol typically involves multiple steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol with ethylene glycol under acidic conditions.

    Attachment of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using an appropriate alkyl halide.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Attachment of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl]-4-(thiophen-2-yl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride and alkyl halides to introduce new substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products:

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Saturated derivatives of the original compound.

    Substitution: New alkyl or aryl derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting neurological disorders.

    Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of 1-[2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl]-4-(thiophen-2-yl)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodioxin and thiophene rings may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged residues. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

  • 1-[2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl]-4-phenylpiperidin-4-ol
  • 1-[2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl]-4-(furan-2-yl)piperidin-4-ol

Uniqueness: 1-[2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl]-4-(thiophen-2-yl)piperidin-4-ol is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to similar compounds with phenyl or furan rings. This uniqueness can influence its binding affinity and specificity towards certain biological targets, making it a valuable compound for research and development.

Properties

CAS No.

62590-33-4

Molecular Formula

C19H23NO3S

Molecular Weight

345.5 g/mol

IUPAC Name

1-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-4-thiophen-2-ylpiperidin-4-ol

InChI

InChI=1S/C19H23NO3S/c21-19(18-6-3-13-24-18)8-11-20(12-9-19)10-7-15-14-22-16-4-1-2-5-17(16)23-15/h1-6,13,15,21H,7-12,14H2

InChI Key

HYJGMYACTNVJTR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=CS2)O)CCC3COC4=CC=CC=C4O3

Origin of Product

United States

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